2-Chloro-imidazol-1-ol
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Overview
Description
2-Chloro-imidazol-1-ol is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-imidazol-1-ol typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and controlled reaction environments are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-imidazol-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the formation of various substituted imidazoles.
Scientific Research Applications
2-Chloro-imidazol-1-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-imidazol-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Chloro-imidazol-1-ol can be compared with other similar compounds, such as:
Imidazole: The parent compound of the imidazole family, known for its broad range of chemical and biological properties.
2-Methyl-1h-imidazol-1-ol: A similar compound with a methyl group at the 2-position, which may exhibit different reactivity and biological activity.
2-Bromo-1h-imidazol-1-ol: A bromine-substituted analog that may have different chemical properties and applications.
Properties
Molecular Formula |
C3H3ClN2O |
---|---|
Molecular Weight |
118.52 g/mol |
IUPAC Name |
2-chloro-1-hydroxyimidazole |
InChI |
InChI=1S/C3H3ClN2O/c4-3-5-1-2-6(3)7/h1-2,7H |
InChI Key |
KNYPBRUYACBOKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)Cl)O |
Origin of Product |
United States |
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